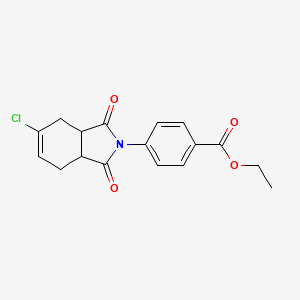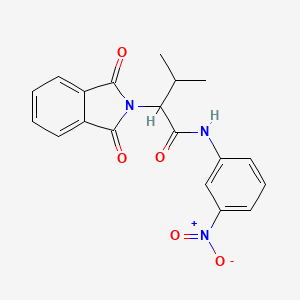![molecular formula C20H26N2O3S B4057988 N-{4-[(butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4057988.png)
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenylbutanamide
Vue d'ensemble
Description
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenylbutanamide, also known as BAY 41-2272, is a chemical compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in the early 2000s by a team of researchers at Bayer AG, and since then, it has been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Cardiac Myosin Activation
Research by Manickam et al. (2019) explored sulfonamidophenylethylamide analogs, aiming to discover potent cardiac myosin activators for treating systolic heart failure. Their study identified compounds that exhibited significant inotropic effects in rat ventricular myocytes, highlighting the therapeutic potential of sulfonyl-containing compounds in cardiac applications (Manickam et al., 2019).
Environmental Detection
Harino et al. (1992) developed a method for determining butyltin and phenyltin compounds in aquatic environments. Their technique focused on extracting these compounds from water, sediment, and biological samples, demonstrating the environmental monitoring capabilities of sulfonamide derivatives (Harino et al., 1992).
Chemical Synthesis
A study by Bolm and Hildebrand (2000) discussed the palladium-catalyzed N-arylation of sulfoximines with aryl bromides and iodides, showcasing the diverse chemical synthesis applications of sulfonyl compounds. Their work contributes to the development of new methodologies for constructing complex molecules (Bolm & Hildebrand, 2000).
Crop Protection
Yu et al. (2019) reported on the synthesis and evaluation of oxazolines containing sulfiliminyl and sulfoximinyl moieties for acaricidal and insecticidal activities. Their research presents an agricultural application of sulfonyl derivatives, showing potential for developing new pesticides (Yu et al., 2019).
Photovoltaic Applications
Zhang et al. (2014) utilized an ionic liquid containing a sulfonimide group as a dual-functional additive to enhance the performance of perovskite solar cells. This application demonstrates the potential of sulfonyl-containing compounds in improving renewable energy technologies (Zhang et al., 2014).
Propriétés
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-5-15-21-26(24,25)18-13-11-17(12-14-18)22-20(23)19(4-2)16-9-7-6-8-10-16/h6-14,19,21H,3-5,15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKKGQKUUVIQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4057909.png)

![methyl [(6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4057922.png)
![7-(phenoxyacetyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4057927.png)

![N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B4057943.png)

![ethyl 4-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4057957.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B4057969.png)
![ethyl 4-({[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4058011.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4058016.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4058019.png)
![2-{3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-bromophenyl)acetamide](/img/structure/B4058032.png)